molecular formula C20H25N3O4S B5530572 N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B5530572
M. Wt: 403.5 g/mol
InChI Key: BRARLRUZOGUMDN-UHFFFAOYSA-N
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Description

The compound "N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide" falls under the category of synthetic organic compounds featuring a piperazine backbone, often associated with various biological activities. This interest stems from their diverse pharmacological properties, making them a focal point for chemical and medicinal research.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step reactions, starting from basic building blocks such as benzenesulfonyl chloride and piperidine or piperazine analogs. For example, a series of N-substituted derivatives was synthesized by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution at the nitrogen atom with various electrophiles, resulting in compounds with potential biological activity (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by their piperazine ring and the attached functional groups, which significantly influence their physical and chemical properties. Advanced techniques such as IR, EIMS, and NMR spectral data are utilized for structural confirmation. The synthesis and molecular structure are closely linked to the compound's potential for biological activity and interactions with biological targets (H. Khalid et al., 2014).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications, modifications to improve its properties, or new reactions it could be used in .

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-27-18-10-8-17(9-11-18)21-20(24)16-22-12-14-23(15-13-22)28(25,26)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRARLRUZOGUMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide

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